Enprostil

Description

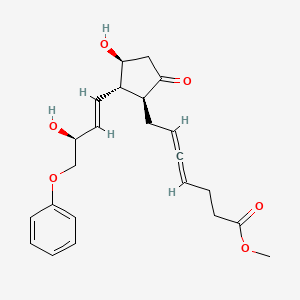

Structure

3D Structure

Properties

CAS No. |

73121-56-9 |

|---|---|

Molecular Formula |

C23H28O6 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

methyl 7-[(1S,2S,3S)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hepta-4,5-dienoate |

InChI |

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20-,22-/m0/s1 |

InChI Key |

PTOJVMZPWPAXER-FPXSIRDUSA-N |

Isomeric SMILES |

COC(=O)CCC=C=CC[C@H]1[C@@H]([C@H](CC1=O)O)/C=C/[C@@H](COC2=CC=CC=C2)O |

Canonical SMILES |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |

Appearance |

Solid powder |

Other CAS No. |

105368-47-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Enprostil Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Gardrin RS 84135 RS-84135 RS84135 |

Origin of Product |

United States |

Foundational & Exploratory

Enprostil: A Technical Guide to a Synthetic Prostaglandin E2 Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil is a synthetic analog of prostaglandin E2 (PGE2) recognized for its potent cytoprotective and antisecretory properties affecting the gastric mucosa.[1][2] This technical guide provides an in-depth overview of Enprostil, focusing on its mechanism of action, pharmacodynamics, and key experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource on its core attributes. This document summarizes quantitative data in structured tables, details experimental protocols for key studies, and provides visualizations of relevant signaling pathways and experimental workflows.

Introduction

Enprostil is a synthetic prostaglandin E2 analog that has been primarily investigated for its therapeutic potential in the treatment and prevention of peptic ulcers.[1] Its mechanism of action is centered on its ability to mimic the natural effects of PGE2 in the gastrointestinal tract, which include the inhibition of gastric acid secretion and the enhancement of mucosal defense mechanisms.[3] This dual action makes it a subject of significant interest in gastroenterological research and drug development.

Chemical Properties

Enprostil is a complex organic molecule with a structure designed to selectively interact with prostaglandin receptors.

Chemical Structure:

-

Molecular Formula: C23H28O6

-

Molecular Weight: 400.47 g/mol

Mechanism of Action

Enprostil exerts its effects primarily through its interaction with the prostaglandin E receptor 3 (EP3) subtype.[3]

Inhibition of Gastric Acid Secretion

Enprostil is a potent agonist of the EP3 receptor located on parietal cells in the stomach lining. Activation of this G-protein coupled receptor (GPCR) initiates an intracellular signaling cascade that leads to the inhibition of gastric acid production.

The binding of Enprostil to the EP3 receptor activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in decreased activation of protein kinase A (PKA), which ultimately leads to the reduced activity of the H+/K+ ATPase proton pump, the final step in gastric acid secretion.

Gastric Mucosal Protection

Enprostil enhances the natural defense mechanisms of the gastric mucosa through several actions:

-

Stimulation of Mucus and Bicarbonate Secretion: It stimulates the secretion of both mucus and bicarbonate from gastric epithelial cells. Mucus forms a protective physical barrier over the stomach lining, while bicarbonate neutralizes gastric acid at the cell surface.

-

Cytoprotective Effects: Enprostil has demonstrated cytoprotective properties, enhancing the resistance of gastric mucosal cells to damage from noxious agents.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the efficacy and pharmacodynamics of Enprostil.

Table 1: Receptor Selectivity Profile of Enprostil

| Receptor | Activity | -log EC50 / Ki | Species/Tissue | Reference |

| EP1 | Agonist | Ki: 7.13 | Rat | |

| EP2 | No activity at ≤ 10 µM | - | Guinea-pig trachea | |

| EP3 | Potent Agonist | EC50: 7.90 | Human | |

| Ki: 7.13 | Rat | |||

| EP4 | Agonist | Ki: 7.40 | Human | |

| FP | Agonist | -log EC50: 7.34 ± 0.11 | Rat colon | |

| TP | Agonist | -log EC50: 6.54 ± 0.07 | Guinea-pig aorta | |

| DP | No activity at ≤ 10 µM | - | Guinea-pig platelet | |

| IP | No activity at ≤ 10 µM | - | Guinea-pig platelet |

Table 2: Inhibition of Gastric Acid Secretion by Enprostil in Humans

| Dose | Condition | Inhibition | Reference |

| 35 µg (single dose) | Basal | 71% | |

| 35 µg (twice daily) | 24-hour intragastric acidity | 38% | |

| 70 µg (nocturnal) | 24-hour intragastric acidity | 33% | |

| 35 µg (intragastric) | Meal-stimulated (8-hour) | 58% | |

| 70 µg (intragastric) | Meal-stimulated (8-hour) | 82% | |

| 35 µg (intraduodenal) | Meal-stimulated (8-hour) | 67% | |

| 70 µg (intraduodenal) | Meal-stimulated (8-hour) | 91% |

Table 3: Clinical Efficacy of Enprostil in Peptic Ulcer Healing

| Ulcer Type | Dose | Duration | Healing Rate (Enprostil) | Healing Rate (Placebo/Comparator) | Reference |

| Duodenal | 35 µg twice daily | 4 weeks | 70% | 49% (Placebo) | |

| Gastric | 35 µg twice daily | 6 weeks | 82% | 50% (Placebo) | |

| Gastric | 70 µg twice daily | 6 weeks | 70% | 50% (Placebo) |

Signaling Pathways

The primary signaling pathway for Enprostil's antisecretory effect is through the EP3 receptor and subsequent inhibition of the cAMP pathway.

Caption: Enprostil-EP3 Receptor Signaling Pathway for Gastric Acid Inhibition.

While the primary mechanism involves Gi coupling, the EP3 receptor is known for its ability to couple to multiple G-proteins, potentially leading to diverse cellular responses. Some isoforms of the EP3 receptor can couple to Gs, leading to an increase in cAMP, or to G12/13, activating the Rho signaling pathway. The precise downstream effects of these alternative pathways in the context of Enprostil's action on gastric mucosal cells require further investigation.

Key Experimental Protocols

Shay Rat Model for Anti-Ulcer Activity

This model is used to evaluate the anti-secretory and anti-ulcer activity of a compound.

Materials:

-

Wistar albino rats (150-200g)

-

Anesthetic (e.g., ether)

-

Surgical instruments

-

Test compound (Enprostil) and vehicle control

-

0.1N NaOH for titration

-

pH meter

-

Centrifuge

Procedure:

-

Fasting: Rats are fasted for 24-36 hours prior to the experiment, with free access to water.

-

Dosing: The test compound (Enprostil) or vehicle is administered orally one hour before surgery.

-

Anesthesia and Surgery: The rat is anesthetized. A midline incision is made in the abdomen to expose the stomach. The pyloric end of the stomach is ligated with a suture, being careful not to obstruct blood flow. The abdominal wall is then sutured.

-

Incubation: The animals are allowed to recover and are kept for 4 hours.

-

Sample Collection: After 4 hours, the animals are sacrificed. The stomach is removed, and the gastric contents are collected into a centrifuge tube.

-

Analysis of Gastric Contents:

-

Volume: The volume of the gastric juice is measured.

-

pH: The pH of the gastric juice is determined using a pH meter.

-

Total Acidity: The gastric juice is centrifuged, and the supernatant is titrated with 0.1N NaOH to determine the total acid content.

-

-

Ulcer Index Determination:

-

The stomach is opened along the greater curvature and washed.

-

The gastric mucosa is examined for ulcers under a dissecting microscope.

-

The severity of the ulcers is scored, and the ulcer index (UI) is calculated using a formula such as: UI = UN + US + UP x 10⁻¹ Where:

-

UN = Average number of ulcers per animal

-

US = Average severity score

-

UP = Percentage of animals with ulcers

-

-

Measurement of Gastric Mucus Secretion

This protocol quantifies the amount of mucus produced by the gastric mucosa.

Materials:

-

Rat stomach tissue

-

2M Sodium Chloride

-

Anthrone reagent

-

Spectrophotometer

Procedure:

-

Tissue Preparation: Following an experiment (e.g., Shay rat model), the stomach is removed. The secreted gastric juice is collected separately.

-

Mucus Elution: The adherent gastric mucus is eluted from the stomach wall using 2M sodium chloride.

-

Quantification: The amount of mucus in the eluate is determined using the anthrone method, which involves a colorimetric reaction that can be measured with a spectrophotometer.

Hydrogen Gas Clearance for Gastric Mucosal Blood Flow

This technique is used to measure regional blood flow in the gastric mucosa.

Materials:

-

Anesthetized rat

-

Hydrogen gas (3% in air)

-

Platinum contact electrodes

-

Electrometer

Procedure:

-

Animal Preparation: The rat is anesthetized, and the stomach is exposed.

-

Electrode Placement: Platinum contact electrodes are placed on the surface of the antral and corpus mucosa.

-

Hydrogen Administration: The animal inhales a gas mixture containing 3% hydrogen in the air.

-

Clearance Measurement: The hydrogen gas saturates the tissue and is then cleared by the blood. The rate of clearance is measured by the electrodes and is proportional to the mucosal blood flow. The data is recorded and analyzed to calculate the blood flow in ml/min/100g of tissue.

Experimental Workflows

The following diagram illustrates a typical workflow for evaluating the anti-ulcer properties of Enprostil.

Caption: Experimental Workflow for Assessing the Anti-Ulcer Activity of Enprostil.

Conclusion

Enprostil is a potent synthetic prostaglandin E2 analog with a well-defined mechanism of action primarily mediated through the EP3 receptor. Its ability to both inhibit gastric acid secretion and enhance mucosal defense mechanisms underscores its therapeutic potential in the management of peptic ulcer disease. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this area. Further research into the nuanced roles of different EP receptor subtypes and their downstream signaling pathways may uncover additional therapeutic applications for Enprostil and similar compounds.

References

- 1. What is Enprostil used for? [synapse.patsnap.com]

- 2. Enprostil. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Enprostil? [synapse.patsnap.com]

Enprostil: A Technical Guide to its EP3 Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity of Enprostil for the prostaglandin EP3 receptor. Enprostil, a synthetic analog of prostaglandin E2 (PGE2), is a potent agonist at the EP3 receptor and has been a subject of interest for its therapeutic potential, particularly in gastroprotection.[1][2] This document details its binding profile across various prostanoid receptors, the intricate signaling pathways of the EP3 receptor, and the experimental methodologies used to characterize these interactions.

Quantitative Analysis of Enprostil's Prostanoid Receptor Binding and Functional Potency

The following tables summarize the available quantitative data on Enprostil's binding affinity (pKi) and functional potency (pEC50) at various human and animal prostanoid receptors.

Table 1: Enprostil Binding Affinity (pKi) at Human Prostanoid Receptors

| Receptor | Gene | Species | Family | Class | Type | pKi (min) | pKi (avg) | pKi (max) | Database |

| DP1 | PTGDR | Human | Prostanoid | A | pKi | 5.00 | 5.00 | 5.00 | PDSP Ki database[3] |

| EP1 | PTGER1 | Human | Prostanoid | A | pKi | 7.09 | 7.09 | 7.09 | PDSP Ki database[3] |

| EP2 | PTGER2 | - | - | - | - | < 5.00 | - | - | Functional Data* |

| EP3 | PTGER3 | Human | Prostanoid | A | pKi | 7.92 | 7.92 | 7.92 | PDSP Ki database[3] |

| EP4 | PTGER4 | Human | Prostanoid | A | pKi | 5.00 | 5.00 | 5.00 | PDSP Ki database |

| FP | PTGFR | Human | Prostanoid | A | pKi | 7.06 | 7.06 | 7.06 | PDSP Ki database |

| IP | PTGIR | Human | Prostanoid | A | pKi | 5.00 | 5.00 | 5.00 | PDSP Ki database |

Note: No direct binding affinity data (Ki) for Enprostil at the human EP2 receptor was found. Functional studies on guinea-pig trachea indicate no activity at concentrations up to 10 µM, suggesting a pKi of < 5.0.

Table 2: Enprostil Functional Potency (pEC50) at Various Prostanoid Receptors

| Receptor | Tissue/Preparation | Species | -logEC50 (M) ± SEM |

| EP3 | Vas Deferens | Guinea-Pig | 8.30 ± 0.08 |

| FP | Colon | Rat | 7.34 ± 0.11 |

| TP | Aorta | Guinea-Pig | 6.54 ± 0.07 |

Source: Characterization of the prostanoid receptor profile of enprostil and isomers in smooth muscle and platelets in vitro.

EP3 Receptor Signaling Pathways

The prostaglandin EP3 receptor is a G-protein coupled receptor (GPCR) known for its complex signaling capabilities, primarily due to its ability to couple to multiple G-protein subtypes. This promiscuous coupling allows for a diverse range of cellular responses upon activation by agonists like Enprostil. The primary signaling cascades are initiated through its interaction with Gi, Gs, and G13 proteins.

Gi-Coupled Pathway

The canonical signaling pathway for the EP3 receptor is through the inhibitory G-protein, Gi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other cAMP-dependent effectors.

Gs and G13-Coupled Pathways

In addition to its inhibitory role, the EP3 receptor can also couple to the stimulatory G-protein, Gs, leading to an increase in cAMP production. Furthermore, evidence suggests coupling to G13, which activates the small GTPase Rho, influencing the actin cytoskeleton and cell morphology.

References

Pharmacodynamics of Enprostil in Preclinical Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil is a synthetic analog of prostaglandin E2 (PGE2) that has demonstrated significant therapeutic potential in the management of peptic ulcer disease in preclinical settings.[1][2] Its potent antisecretory and cytoprotective properties make it a subject of interest for understanding the role of prostaglandins in gastric mucosal protection and for the development of novel gastroprotective agents.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of enprostil, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

Enprostil exerts its pharmacological effects primarily through its interaction with prostaglandin E2 receptors, with a notable potency as an agonist for the EP3 receptor subtype.[1] Its mechanism of action is multifaceted, encompassing both the inhibition of gastric acid secretion and the enhancement of mucosal protective factors.

Inhibition of Gastric Acid and Pepsin Secretion:

Enprostil is a potent inhibitor of basal and stimulated gastric acid secretion. This effect is primarily mediated through the activation of EP3 receptors on parietal cells. The binding of enprostil to these G-protein coupled receptors leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately leads to a decrease in the activity of the H+/K+-ATPase proton pump, the final step in gastric acid secretion. In addition to its anti-secretory effect on gastric acid, enprostil has also been shown to reduce the secretion of pepsin, another aggressive factor in the pathogenesis of peptic ulcers.

Cytoprotective Effects:

Beyond its antisecretory properties, enprostil exhibits significant cytoprotective effects on the gastric mucosa. This "cytoprotection" is defined as the ability to protect the gastric mucosa from injury induced by various noxious agents, such as ethanol and nonsteroidal anti-inflammatory drugs (NSAIDs), at doses that do not significantly inhibit gastric acid secretion. The cytoprotective actions of enprostil are attributed to several mechanisms:

-

Stimulation of Mucus and Bicarbonate Secretion: Enprostil enhances the secretion of both gastric mucus and bicarbonate. Mucus forms a protective layer over the epithelium, while bicarbonate neutralizes acid in the juxtamucosal environment, thereby strengthening the gastric mucosal barrier.

-

Maintenance of Mucosal Integrity: Preclinical studies have shown that enprostil can help maintain the integrity of the gastric microvasculature and reduce ethanol-induced damage to intestinal epithelial cells.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from preclinical studies on the pharmacodynamics of enprostil.

| Parameter | Value | Species/Model | Reference |

| Receptor Binding/Activity | |||

| EP3 Receptor Agonist Activity (-log EC50) | 8.30 ± 0.08 | Guinea-pig vas deferens | |

| Inhibition of Gastric Acid Secretion | |||

| ED50 (i.v.) | Ratio to PGE2: 250 to 2500 times more potent | Rat (conscious, gastric fistula) | |

| ED50 (i.c.v.) | Ratio to PGE2: 10 to 400 times more potent | Rat (conscious, gastric fistula) | |

| Inhibition of Basal Acid Output (70 µg) | 92% | Healthy Human Volunteers | |

| Inhibition of Stimulated Acid Output (70 µg) | 70% | Healthy Human Volunteers | |

| Inhibition of Meal-Stimulated Acid Secretion (35 µg, i.g.) | 58% | Duodenal Ulcer Patients | |

| Inhibition of Meal-Stimulated Acid Secretion (70 µg, i.g.) | 82% | Duodenal Ulcer Patients | |

| Stimulation of Mucosal Defense | |||

| Significant Increase in Gastric Mucus | 60 µg/kg | Rat (Shay procedure) | |

| Increase in Basal Gastric HCO3- Secretion (70 µg) | From 1810 ± 340 to 3190 ± 890 µmol/hr | Healthy Human Volunteers | |

| Increase in Duodenal HCO3- Secretion (10 µg/ml) | From 6.3 ± 1.3 to 15.1 ± 2.0 µmol/cm·hr | Anesthetized Rat | |

| Inhibition of Pepsin Secretion | |||

| Inhibition of Stimulated Pepsin Output (70 µg) | 34% | Healthy Human Volunteers | |

| Inhibition of 24-hour Intragastric Acidity (35 µg b.d.) | 38% | Duodenal Ulcer Patients | |

| Cytoprotection | |||

| Prevention of Ethanol-Induced Damage | 1 µg/kg (i.g.) | Rat |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are protocols for key experiments used to evaluate the pharmacodynamics of enprostil.

Shay Rat Model for Gastric Secretion

This model is used to assess the effect of a substance on gastric acid and pepsin secretion.

Protocol:

-

Animal Preparation: Male Wistar rats (180-200 g) are fasted for 24-48 hours with free access to water.

-

Anesthesia: The rats are anesthetized using a suitable anesthetic agent (e.g., ether or isoflurane).

-

Surgical Procedure: A midline abdominal incision is made, and the pylorus is carefully ligated with a silk suture, ensuring not to obstruct blood flow. The abdominal wall is then sutured.

-

Drug Administration: Enprostil or the vehicle control is administered orally or subcutaneously immediately after pylorus ligation.

-

Incubation Period: The animals are kept in individual cages and deprived of food and water for a period of 3-4 hours.

-

Sample Collection: After the incubation period, the rats are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube.

-

Analysis:

-

Volume: The volume of the gastric juice is measured.

-

pH: The pH of the gastric juice is determined using a pH meter.

-

Total Acidity: The gastric juice is centrifuged, and the supernatant is titrated against 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein) to determine the total acid output.

-

Mucus Determination: Adherent gastric mucus can be eluted with 2 M sodium chloride and quantified using a method like the anthrone test.

-

Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to evaluate the cytoprotective effects of a compound.

Protocol:

-

Animal Preparation: Male Wistar rats (180-200 g) are fasted for 24 hours with free access to water.

-

Drug Administration: Enprostil or the vehicle control is administered orally or by another appropriate route.

-

Ulcer Induction: One hour after drug administration, 1 mL of absolute ethanol is administered orally to each rat to induce gastric ulcers.

-

Observation Period: The animals are observed for 1 hour after ethanol administration.

-

Euthanasia and Stomach Excision: The rats are euthanized, and their stomachs are removed.

-

Ulcer Assessment: The stomachs are opened along the greater curvature, washed with saline, and examined for the presence of ulcers. The severity of the ulcers can be scored based on their number and size. For instance, the ulcer index can be calculated based on the sum of the lengths of the lesions.

-

Histological Examination (Optional): Gastric tissue samples can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic evaluation of the extent of mucosal damage.

Visualizations

Signaling Pathway of Enprostil in Gastric Parietal Cells

Caption: Enprostil's inhibitory effect on gastric acid secretion.

Experimental Workflow for the Shay Rat Model

Caption: Workflow for assessing gastric secretion using the Shay rat model.

Experimental Workflow for the Ethanol-Induced Ulcer Model

Caption: Workflow for evaluating cytoprotection in the ethanol-induced ulcer model.

Conclusion

Preclinical studies have robustly demonstrated the pharmacodynamic profile of enprostil as a potent gastroprotective agent. Its dual mechanism of inhibiting gastric acid secretion via EP3 receptor agonism and enhancing mucosal defense mechanisms underscores its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers in the field of gastroenterology and drug development, facilitating further investigation into the therapeutic applications of prostaglandin analogs. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise summary of the key processes involved in the preclinical evaluation of enprostil.

References

The Role of Enprostil in Inhibiting Gastric Acid Secretion: A Technical Guide

Abstract: Enprostil, a synthetic analog of prostaglandin E2 (PGE2), is a potent inhibitor of gastric acid secretion and possesses significant cytoprotective properties.[1][2] This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental evaluation of Enprostil's role in acid suppression. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the underlying signaling pathways, summarizes clinical and preclinical data in tabular form, and outlines the experimental protocols used to ascertain its efficacy.

Mechanism of Action

Enprostil exerts its primary inhibitory effect on gastric acid secretion by acting on the parietal cells of the stomach.[1][3] Its mechanism is multifaceted, involving both direct inhibition of the acid-secreting machinery and broader cytoprotective actions.

-

Direct Parietal Cell Inhibition: The core mechanism involves Enprostil binding to the prostaglandin E2 receptor subtype 3 (EP3) on the basolateral membrane of parietal cells.[3] The EP3 receptor is coupled to an inhibitory G-protein (Gi). Activation of this pathway leads to the inhibition of the enzyme adenylate cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP), a critical second messenger in the acid secretion cascade. A reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn diminishes the activity of the H+/K+ ATPase proton pump—the final step in hydrochloric acid (HCl) secretion into the gastric lumen.

-

Cytoprotective Effects: Beyond acid inhibition, Enprostil demonstrates significant mucosal protection. It stimulates the secretion of mucus and bicarbonate from gastric epithelial cells, which form a protective barrier against the corrosive effects of gastric acid. Additionally, Enprostil can enhance mucosal blood flow, ensuring the delivery of oxygen and nutrients necessary for maintaining the integrity and repair of the gastric lining.

-

Inhibition of Gastrin Release: Unlike H2-receptor antagonists which may increase serum gastrin, Enprostil has been shown to inhibit both basal and postprandial gastrin release. This provides an additional layer of control over gastric acid secretion, as gastrin is a potent stimulant of acid production.

Signaling Pathway for Gastric Acid Inhibition

The inhibitory action of Enprostil on parietal cells counteracts the primary stimulatory pathway mediated by histamine. The following diagram illustrates this interplay, showing how Enprostil, via the Gi-coupled EP3 receptor, inhibits the adenylate cyclase that is otherwise activated by the Gs-coupled histamine H2 receptor.

Quantitative Data on Efficacy

Numerous studies in healthy volunteers and patients with peptic ulcer disease have quantified the antisecretory effects of Enprostil. The data highlight its potent, dose-dependent inhibition of both basal and stimulated gastric acid secretion.

Table 1: Inhibition of Gastric Acid Secretion by Enprostil in Humans

| Parameter | Enprostil Dose | % Inhibition | Stimulant | Reference |

|---|---|---|---|---|

| Basal Acid Output | 35 µg (single dose) | 71% | None (Basal) | |

| Basal Acid Output | 70 µg (single dose) | 92% | None (Basal) | |

| Stimulated Acid Output | 35 µg (single dose) | 46% | Pentagastrin | |

| Stimulated Acid Output | 35 µg (single dose) | 48% | Sham Meal | |

| Stimulated Acid Output | 35 µg (single dose) | 16% | Histamine | |

| Meal-Stimulated Acid Output | 35 µg (intragastric) | 58% | Liquid Meal | |

| Meal-Stimulated Acid Output | 70 µg (intragastric) | 82% | Liquid Meal | |

| Meal-Stimulated Acid Output | 35 µg (intraduodenal) | 67% | Liquid Meal | |

| Meal-Stimulated Acid Output | 70 µg (intraduodenal) | 91% | Liquid Meal | |

| 24-Hour Intragastric Acidity | 35 µg b.d. | 38% | - |

| 24-Hour Intragastric Acidity | 70 µg (nocturnal) | 33% | - | |

Table 2: Comparative and Other Pharmacodynamic Effects

| Parameter | Drug/Dose | Effect | Reference |

|---|---|---|---|

| Meal-Stimulated Acid Output | Ranitidine 150 mg | 95% Inhibition | |

| Stimulated Pepsin Output | Enprostil 70 µg | 34% Decrease | |

| Basal Gastric Bicarbonate Secretion | Enprostil 70 µg | Increase from 1810 to 3190 µmol/hr |

| Basal Gastric H+ Secretion | Enprostil 70 µg | Decrease from 5240 to 1680 µmol/hr | |

Experimental Protocols

The evaluation of Enprostil's antisecretory effects relies on established in vivo and in vitro methodologies.

This protocol is designed to quantify the effect of a test agent on basal and stimulated gastric acid secretion in human subjects.

-

Subject Preparation: Healthy volunteers or patients with inactive ulcer disease are selected. Subjects fast overnight prior to the study.

-

Nasogastric Intubation: A nasogastric tube is inserted into the stomach, and its position is confirmed to ensure complete collection of gastric contents.

-

Basal Acid Output (BAO) Measurement: Gastric juice is collected by continuous or intermittent aspiration for a baseline period (e.g., 60 minutes) to determine the basal secretion rate. Samples are collected in 15-minute aliquots.

-

Drug Administration: The test drug (e.g., Enprostil 35 µg or 70 µg) or a placebo is administered orally or via the nasogastric tube.

-

Stimulation of Acid Secretion: After a set period for drug absorption, a secretagogue is administered. Common stimulants include:

-

Pentagastrin: Infused intravenously at a submaximal dose.

-

Histamine: Administered intravenously.

-

Sham Feeding / Liquid Meal: A standardized meal is given to stimulate secretion via vagal and hormonal pathways.

-

-

Sample Collection: Gastric juice collection continues for several hours post-stimulation (e.g., 4-8 hours), with samples collected in 15-minute intervals.

-

Analysis: The volume of each sample is measured. The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH (e.g., pH 7.0). Acid output is calculated as mmol/hr.

This model allows for the controlled study of antisecretory agents in a preclinical setting.

-

Animal Preparation: Rats are anesthetized (e.g., with urethane). A chronic gastric fistula may be surgically implanted for long-term studies, or an acute preparation is used.

-

Stomach Perfusion: The stomach is continuously perfused with a fluid (e.g., saline) via a cannula inserted through the esophagus. The perfusate exits through a pyloric cannula.

-

Measurement of Acid Secretion: The pH of the exiting perfusate is continuously monitored. The amount of acid secreted is determined by titrating the collected perfusate back to the initial pH of the perfusion fluid.

-

Drug Administration and Stimulation: Test compounds (Enprostil, PGE2) and stimulants (pentagastrin, histamine) can be administered intravenously (i.v.) or intracerebroventricularly (i.c.v.) to assess central and peripheral effects.

-

Data Analysis: Dose-response curves are generated to calculate efficacy metrics such as the ED50 (the dose required to produce 50% of the maximal effect).

Isolated gastric glands or parietal cells are used to study direct cellular mechanisms, eliminating systemic influences.

-

Isolation of Gastric Glands/Cells: Gastric mucosa is harvested and subjected to enzymatic digestion (e.g., with collagenase and pronase) to isolate intact gastric glands or individual parietal cells.

-

Measurement of Acid Secretion: Direct measurement of H+ secretion is challenging. Instead, indirect methods are commonly used:

-

Aminopyrine (AP) Uptake: The accumulation of the weakly basic radiolabeled aminopyrine is used as an index of acid formation in the acidic compartments of the parietal cell.

-

Oxygen Consumption: As acid secretion is an energy-intensive process dependent on oxygen, measuring the rate of O2 consumption provides an indirect measure of secretory activity.

-

-

Experimental Procedure: Isolated cells or glands are incubated with secretagogues (e.g., histamine) in the presence or absence of inhibitors like Enprostil. The effect on AP uptake or oxygen consumption is then measured to determine the compound's direct inhibitory action on the parietal cell.

The following diagram provides a generalized workflow for an in vivo clinical trial assessing an antisecretory agent like Enprostil.

Conclusion

Enprostil is a powerful inhibitor of gastric acid secretion, acting as a synthetic prostaglandin E2 analog. Its primary mechanism involves binding to EP3 receptors on parietal cells, which initiates a Gi-protein-mediated signaling cascade that inhibits adenylate cyclase, reduces intracellular cAMP, and ultimately suppresses the activity of the H+/K+ ATPase proton pump. Quantitative studies have consistently demonstrated its efficacy in reducing both basal and stimulated acid output in a dose-dependent manner. Coupled with its cytoprotective effects of enhancing mucus and bicarbonate secretion, Enprostil presents a multifaceted approach to managing conditions related to excessive gastric acid. The experimental protocols outlined herein provide a robust framework for the continued investigation of Enprostil and other novel antisecretory agents.

References

- 1. What is Enprostil used for? [synapse.patsnap.com]

- 2. Enprostil. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Enprostil? [synapse.patsnap.com]

Enprostil's Impact on Gastric Mucus and Bicarbonate Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil, a synthetic prostaglandin E2 (PGE2) analog, is a potent cytoprotective agent that enhances the defensive capabilities of the gastric and duodenal mucosa.[1][2][3] Its primary mechanisms of action involve the dual stimulation of mucus and bicarbonate secretion, alongside a significant inhibition of gastric acid output.[3][4] This guide provides an in-depth examination of the molecular pathways, quantitative effects, and experimental methodologies related to Enprostil's impact on these crucial protective barriers. By mimicking endogenous PGE2, Enprostil interacts with specific EP receptor subtypes on gastric epithelial cells to initiate signaling cascades that bolster the mucosal defense against luminal acid and other irritants.

Mechanism of Action: Signaling Pathways

Enprostil exerts its effects by binding to G-protein coupled prostaglandin E (EP) receptors on the surface of gastric and duodenal epithelial cells. The specific downstream effects on mucus and bicarbonate secretion are mediated by different receptor subtypes and signaling cascades.

Mucus Secretion Pathway

In gastric epithelial cells, the stimulation of mucus secretion is primarily mediated by the EP4 receptor . Binding of Enprostil to the EP4 receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets involved in the synthesis and exocytosis of mucin granules.

Caption: Enprostil-induced mucus secretion via the EP4 receptor pathway.

Bicarbonate Secretion Pathways

The signaling pathways for bicarbonate (HCO₃⁻) secretion differ between the stomach and the duodenum in animal models.

-

Gastric Bicarbonate Secretion: In the rat stomach, PGE2-stimulated bicarbonate secretion is mediated by the EP1 receptor . This receptor is coupled to a Gq protein, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) levels, a key trigger for bicarbonate secretion.

-

Duodenal Bicarbonate Secretion: In the rat duodenum, the EP3 receptor is implicated. This pathway appears to be coupled with both an increase in intracellular Ca²⁺ and the modulation of cAMP levels to stimulate bicarbonate release.

Caption: Receptor pathways for Enprostil-stimulated bicarbonate secretion.

Quantitative Data on Secretion

The following tables summarize the quantitative effects of Enprostil on bicarbonate and mucus secretion from key preclinical and clinical studies.

Table 1: Effect of Enprostil on Bicarbonate (HCO₃⁻) Secretion

| Study Model | Enprostil Dose/Concentration | Basal Secretion Rate | Post-Enprostil Secretion Rate | Percent Increase | Reference |

| Human (Gastric) | 70 µg (oral) | 1810 ± 340 µmol/hr | 3190 ± 890 µmol/hr | ~76% | |

| Anesthetized Rat (Duodenal) | 10 µg/mL (luminal) | 6.3 ± 1.3 µmol/cm·hr | 15.1 ± 2.0 µmol/cm·hr | ~140% |

Table 2: Effect of Enprostil on Mucus Secretion

| Study Model | Enprostil Dose | Measurement Method | Observation | Reference |

| Rat (Shay model, Gastric) | 60 µg/kg (oral) | Anthrone Method | Significant increase in adherent mucus | |

| Rat (Gastric) | 50-100 µg/kg | Scanning Electron Microscopy | Visible increase in mucus layer covering epithelial surface |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of mucus and bicarbonate secretion. The following sections describe standard protocols used in studies cited in this guide.

Protocol for Gastric Mucus Quantification (Rat Model)

This protocol is based on the method of eluting and quantifying adherent gastric mucus.

Objective: To quantify the amount of adherent mucus on the rat gastric mucosa following administration of a test compound.

Materials:

-

Male Wistar rats (fasted overnight)

-

Enprostil or vehicle control

-

Urethane anesthesia

-

Surgical instruments for laparotomy

-

0.9% Saline

-

2 M Sodium Chloride (NaCl) solution for elution

-

Anthrone reagent (0.2% anthrone in concentrated sulfuric acid, freshly prepared)

-

Glucose standard solutions (for standard curve)

-

Spectrophotometer (wavelength set to 620 nm)

-

Vortex mixer, water bath, centrifuge

Workflow Diagram:

Caption: Workflow for quantifying rat gastric mucus secretion.

Procedure:

-

Animal Preparation: Male rats are fasted overnight with free access to water to ensure an empty stomach.

-

Compound Administration: Enprostil (e.g., 60 µg/kg) or a vehicle control is administered orally.

-

Incubation: The animals are kept for a defined period (e.g., 3 hours) to allow the compound to take effect.

-

Stomach Excision: Rats are anesthetized, and the stomach is surgically removed.

-

Mucus Elution: The stomach is opened along the greater curvature, and the gastric juice is removed. The mucosal surface is gently rinsed with saline. The adherent mucus gel is then dissolved and eluted by incubation with a known volume of 2 M NaCl solution.

-

Sample Preparation: The eluate is collected and centrifuged to pellet any cellular debris. The supernatant, containing the dissolved glycoproteins, is used for quantification.

-

Anthrone Assay: a. Aliquots of the supernatant and glucose standards are placed in test tubes. b. 5 mL of cold, freshly prepared anthrone reagent is carefully added to each tube. c. The tubes are mixed thoroughly and heated in a boiling water bath for 10-17 minutes to allow for color development. d. After heating, the tubes are cooled to room temperature.

-

Quantification: The absorbance of the resulting blue-green complex is measured in a spectrophotometer at 620 nm. The amount of carbohydrate (and thus mucus) in the sample is determined by comparing its absorbance to the standard curve generated from the glucose standards.

Protocol for Bicarbonate Secretion Measurement (Rat Model)

This protocol describes the in situ perfusion and pH-stat titration method used to measure duodenal or gastric bicarbonate secretion.

Objective: To measure the rate of bicarbonate secretion from a defined segment of the gastroduodenal mucosa in an anesthetized rat.

Materials:

-

Male Sprague-Dawley rats

-

Urethane anesthesia

-

Surgical instruments, sutures, and cannulas

-

Perfusion pump

-

pH-stat system (includes pH meter, autotitrator, and recorder)

-

Isotonic saline (0.9% NaCl) for perfusion

-

Hydrochloric acid (HCl, e.g., 10 mM) as the titrant

-

Thermostatically controlled heating pad

Procedure:

-

Animal Preparation: A rat is anesthetized with urethane and placed on a heating pad to maintain body temperature. A tracheotomy is performed to ensure a clear airway.

-

Surgical Procedure: A midline laparotomy is performed to expose the stomach and duodenum.

-

Cannulation: An intact segment of the proximal duodenum (or stomach) is isolated. The bile and pancreatic ducts are ligated to prevent contamination of secretions. Cannulas are inserted at the proximal and distal ends of the segment and secured with sutures, creating a closed loop.

-

Perfusion: The isolated loop is gently rinsed with saline and then perfused with unbuffered saline at a constant rate (e.g., 1 mL/min). The perfusate is circulated through a water-jacketed reservoir to maintain it at 37°C.

-

pH-Stat Titration: The perfusate exiting the loop is directed into a measurement chamber containing a pH electrode. The pH-stat system is set to maintain a constant pH (e.g., 7.4). As the epithelial cells secrete bicarbonate into the lumen, the pH of the perfusate rises. The autotitrator adds a titrant (e.g., 10 mM HCl) to the chamber to neutralize the bicarbonate and return the pH to the setpoint.

-

Data Acquisition: The volume of titrant added over time is continuously recorded. The rate of bicarbonate secretion is calculated from the amount of acid required for neutralization and is typically expressed as µmol per centimeter of intestine per hour (µmol/cm·hr).

-

Compound Testing: Once a stable basal secretion rate is established, Enprostil can be added to the perfusate or administered intravenously to measure its stimulatory effect.

Conclusion

Enprostil robustly enhances the gastric mucosal barrier by stimulating both mucus and bicarbonate secretion. These actions are mediated through specific prostaglandin EP receptor subtypes, primarily EP4 for mucus and EP1/EP3 for bicarbonate, which trigger distinct intracellular signaling cascades. The quantitative data confirm that Enprostil produces a significant, dose-dependent increase in these protective factors in both animal models and humans. The experimental protocols detailed herein provide a framework for the continued investigation of cytoprotective agents and their effects on the fundamental defense mechanisms of the gastrointestinal tract. This technical understanding is vital for professionals engaged in the research and development of novel therapies for acid-related disorders.

References

- 1. Stimulatory effect of enprostil, an anti-ulcer prostaglandin, on gastric mucus secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulation of HCO3- secretion by the prostaglandin E2 analog enprostil: studies in human stomach and rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Enprostil used for? [synapse.patsnap.com]

- 4. Enprostil, a synthetic prostaglandin E2 analogue, inhibits meal-stimulated gastric acid secretion and gastrin release in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

Enprostil: An In-depth Analysis of its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil, a synthetic prostaglandin E2 (PGE2) analogue, is primarily recognized for its potent gastric antisecretory and cytoprotective effects, leading to its use in the treatment of peptic ulcers.[1] Beyond its established role in gastroprotection, emerging evidence suggests that Enprostil possesses direct anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Enprostil's anti-inflammatory mechanisms, focusing on its modulation of key inflammatory pathways and cytokine production. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Enprostil beyond its gastrointestinal applications.

Core Anti-inflammatory Mechanism: Inhibition of Interleukin-8 Production

The most direct evidence of Enprostil's anti-inflammatory action comes from a study on human colonic epithelial cell lines. This research demonstrated that Enprostil can significantly suppress the production of Interleukin-8 (IL-8), a potent pro-inflammatory chemokine crucial in the recruitment and activation of neutrophils.[1]

Quantitative Data on IL-8 Inhibition

A pivotal study by Toshina et al. (2000) provides the key quantitative data on Enprostil's inhibitory effect on IL-8 production.

| Cell Line | Stimulant | Enprostil Concentration (M) | IL-8 Production Inhibition |

| HT-29 | Interleukin-1β (IL-1β) | 10⁻⁶ | Suppressed |

| SW620 | Interleukin-1β (IL-1β) | 10⁻⁶ | Suppressed |

| CaCo2 | Interleukin-1β (IL-1β) | 10⁻⁶ | Suppressed |

| HT-29 | Lipopolysaccharide (LPS) | 10⁻⁶ | Suppressed |

| SW620 | Lipopolysaccharide (LPS) | 10⁻⁶ | Suppressed |

| CaCo2 | Lipopolysaccharide (LPS) | 10⁻⁶ | Suppressed |

| HT-29 | Tumor Necrosis Factor-α (TNF-α) | 10⁻⁶ | Not Suppressed |

Table 1: Summary of Quantitative Data on Enprostil's Inhibition of IL-8 Production.[1]

Experimental Protocols

In Vitro Inhibition of IL-8 Production in Human Colonic Epithelial Cells

The following is a detailed methodology based on the available information for assessing the anti-inflammatory effects of Enprostil in vitro.[1]

1. Cell Culture:

-

Cell Lines: Human colon cancer cell lines HT-29, SW620, and CaCo2 are utilized.

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.

2. Stimulation and Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing the inflammatory stimulant.

-

Stimulants: Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS) are used to induce IL-8 production. The exact concentrations of IL-1β and LPS would be determined based on preliminary dose-response experiments to achieve submaximal stimulation.

-

-

Enprostil is added to the culture medium at the desired concentrations (e.g., 10⁻⁶ M) either simultaneously with or prior to the addition of the stimulant.

3. Quantification of IL-8:

-

After a specified incubation period (e.g., 24 hours), the cell culture supernatants are collected.

-

The concentration of IL-8 in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for human IL-8, following the manufacturer's instructions.

4. Cell Viability Assay:

-

To ensure that the observed reduction in IL-8 production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel. The study by Toshina et al. noted cytotoxic effects at Enprostil concentrations greater than 10⁻⁵ M.

Signaling Pathways and Molecular Mechanisms

Enprostil is a selective agonist for the prostaglandin E2 receptor subtype 3 (EP3). Its anti-inflammatory effects are believed to be mediated through the EP3 signaling pathway, which can interfere with pro-inflammatory signaling cascades.

The study on IL-8 inhibition suggests that Enprostil acts at a point in the signaling pathway between the IL-1 receptor or the LPS receptor (Toll-like receptor 4) and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of inflammation, and its activation is a critical step in the expression of many pro-inflammatory genes, including IL-8. The fact that Enprostil did not inhibit TNF-α-induced IL-8 production suggests a specific point of intervention in the IL-1β and LPS signaling pathways.

Below are diagrams illustrating the proposed mechanism of action and the experimental workflow.

Caption: Proposed signaling pathway for Enprostil's inhibition of IL-8 production.

Caption: Experimental workflow for in vitro assessment of Enprostil's anti-inflammatory effect.

Other Potential Anti-inflammatory and Cytoprotective Mechanisms

In addition to its direct inhibitory effect on IL-8, Enprostil's established physiological actions may contribute to its overall anti-inflammatory profile in the gastrointestinal tract:

-

Inhibition of Gastric Acid Secretion: By reducing gastric acidity, Enprostil can mitigate acid-induced mucosal damage and subsequent inflammation.

-

Stimulation of Mucus and Bicarbonate Secretion: Enhanced mucus and bicarbonate production strengthens the gastric mucosal barrier, protecting it from inflammatory insults.

-

Increased Mucosal Blood Flow: Improved blood flow promotes tissue healing and the resolution of inflammation.

Conclusion and Future Directions

The available evidence strongly suggests that Enprostil possesses anti-inflammatory properties, primarily demonstrated by its ability to inhibit IL-8 production in intestinal epithelial cells. This effect is mediated through the EP3 receptor and appears to involve the inhibition of the NF-κB signaling pathway at a point upstream of its activation by IL-1β and LPS.

Further research is warranted to fully elucidate the anti-inflammatory potential of Enprostil. Key areas for future investigation include:

-

Dose-response studies: To determine the IC50 of Enprostil for the inhibition of various pro-inflammatory cytokines.

-

In vivo studies: To evaluate the anti-inflammatory efficacy of Enprostil in animal models of inflammatory diseases beyond the gastrointestinal tract.

-

Mechanism of action: To precisely identify the molecular target of Enprostil within the NF-κB signaling cascade.

-

Broader cytokine profiling: To assess the effect of Enprostil on a wider range of pro- and anti-inflammatory cytokines.

A deeper understanding of these aspects will be crucial in determining the potential for repurposing Enprostil as a novel anti-inflammatory therapeutic.

References

Enprostil's Impact on Gastrin Release in In Vivo Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Enprostil, a synthetic prostaglandin E2 analogue, on gastrin release as observed in in vivo models. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and elucidates the underlying signaling pathways involved in Enprostil's mechanism of action.

Executive Summary

Enprostil has been demonstrated to be a potent inhibitor of both basal and stimulated gastrin release.[1][2][3][4] Unlike H2-receptor antagonists that can lead to hypergastrinemia, Enprostil effectively suppresses gastrin secretion, a key regulator of gastric acid production.[2] This inhibitory action is believed to be mediated through direct effects on antral G-cells and potentially indirect effects via the stimulation of somatostatin release. This guide will explore these mechanisms in detail, presenting data from both preclinical and clinical in vivo studies.

Quantitative Data on Enprostil's Effect on Gastrin Release

The following tables summarize the quantitative effects of Enprostil on gastrin levels from various in vivo studies.

Table 1: Effect of Enprostil on Postprandial Gastrin Release in Humans

| Dose of Enprostil | Route of Administration | Model | Percentage Decrease in Integrated Gastrin Response | Reference |

| 35 µg | Intragastric | Patients with inactive duodenal ulcer | 73% | |

| 70 µg | Intragastric | Patients with inactive duodenal ulcer | 90% | |

| 35 µg | Intraduodenal | Patients with inactive duodenal ulcer | 72% | |

| 70 µg | Intraduodenal | Patients with inactive duodenal ulcer | 125% | |

| 8.75 µg | Oral | Healthy volunteers | 29% (median) | |

| 17.5 µg | Oral | Healthy volunteers | Not specified | |

| 35 µg | Oral | Healthy volunteers | Not specified | |

| 70 µg | Oral | Healthy volunteers | 44% (median) |

Table 2: Effect of Enprostil on Basal and Stimulated Gastrin Release in Various Models

| Model | Treatment | Effect on Gastrin Release | Key Findings | Reference |

| Canine Antral G-cells (in vitro) | Enprostil (10⁻¹⁰-10⁻⁶ M) | Inhibition | Inhibited bombesin, carbachol, and forskolin-stimulated gastrin secretion. Effect reversed by pertussis toxin. | |

| Isolated Perfused Rat Stomach | Prostaglandin E2 | Inhibition | Suppressed gastrin secretion while augmenting somatostatin release. | |

| Nude Mice with Human Gastric Adenocarcinoma Xenografts | Enprostil (20 µg/kg/day) | Reduction | Reduced postprandial serum gastrin levels. | |

| Gastric Fistula Dogs | Rioprostil (PGE1 analog; 1.0-100 µg/kg) | Attenuation | Attenuated the rise in postprandial serum gastrin. |

Experimental Protocols

This section details the methodologies employed in key studies investigating the effect of Enprostil on gastrin release.

In Vivo Study in Patients with Duodenal Ulcer Disease

-

Objective: To determine the effect of intragastric and intraduodenal Enprostil on meal-stimulated gastric acid secretion and gastrin release.

-

Subjects: Six patients with inactive duodenal ulcer disease.

-

Study Design: Each subject underwent seven tests in random order on separate days.

-

Treatments:

-

Placebo (intragastrically and intraduodenally)

-

Enprostil 35 µg (intragastrically and intraduodenally)

-

Enprostil 70 µg (intragastrically and intraduodenally)

-

Ranitidine 150 mg (intragastrically)

-

-

Procedure:

-

After measuring basal gastric acid secretion and gastrin release, a liquid meal was administered.

-

Gastric acid secretion and gastrin release were measured for the next four hours.

-

A second identical meal was instilled, and measurements continued for an additional four hours.

-

-

Data Analysis: The total meal-stimulated integrated gastrin response was calculated and compared between treatment groups.

In Vitro Study with Canine Antral Mucosal Cells

-

Objective: To investigate the cellular actions of prostaglandins on gastrin secretion from canine antral G-cells in primary culture.

-

Model: Primary cultures of canine antral mucosal cells containing G-cells.

-

Treatments:

-

Enprostil (10⁻¹⁰ to 10⁻⁶ M)

-

Prostaglandin E2 (PGE2)

-

Stimulators of gastrin release: bombesin, carbachol, forskolin

-

Pertussis toxin (to investigate G-protein involvement)

-

-

Procedure:

-

Cultured antral cells were exposed to the different treatments.

-

Gastrin release into the culture medium was measured.

-

-

Key Findings Investigated: The study aimed to determine if Enprostil directly inhibits G-cell secretion and to elucidate the signaling pathway by examining the effects of pertussis toxin and post-receptor stimuli.

In Vivo Study in a Nude Mouse Xenograft Model

-

Objective: To assess the effect of Enprostil on the growth of a human gastric adenocarcinoma cell line (MKN45G) and on gastrin levels in a nude mouse model.

-

Model: Nude mice with xenografts of the MKN45G human gastric adenocarcinoma cell line.

-

Treatment: Enprostil (20 µg/kg/day) administered continuously via an osmotic mini-pump.

-

Procedure:

-

Enprostil was administered from day 7 to day 14 of a 20-day experiment.

-

Tumor growth was monitored.

-

Postprandial serum gastrin levels were measured.

-

Signaling Pathways

The inhibitory effect of Enprostil on gastrin release is thought to occur through two primary, non-mutually exclusive pathways: a direct action on the antral G-cells and an indirect action mediated by the release of somatostatin from D-cells.

Direct Inhibition of Gastrin Release from G-Cells

Enprostil, as a prostaglandin E2 analogue, is believed to bind to EP receptors on the surface of antral G-cells. The available evidence strongly suggests the involvement of the EP3 receptor, which is coupled to an inhibitory G-protein (Gi).

Caption: Direct inhibitory pathway of Enprostil on G-cell gastrin release.

This pathway is supported by in vitro studies using canine antral G-cells, where the inhibitory effect of Enprostil was reversed by pertussis toxin, a known inhibitor of Gi proteins. By inhibiting adenylate cyclase, Enprostil leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme in the signaling cascade that promotes the exocytosis of gastrin-containing vesicles.

Indirect Inhibition via Somatostatin Release

An alternative or complementary mechanism involves the stimulation of somatostatin release from neighboring D-cells in the gastric antrum. Somatostatin is a potent inhibitor of gastrin secretion.

Caption: Indirect inhibition of gastrin release by Enprostil via somatostatin.

Studies using the isolated perfused rat stomach have shown that prostaglandin E2 can stimulate the release of somatostatin. Somatostatin then acts in a paracrine manner on adjacent G-cells, binding to its receptors and initiating an inhibitory signaling cascade that ultimately reduces gastrin secretion.

Experimental Workflow Overview

The following diagram illustrates a general workflow for an in vivo study investigating the effect of Enprostil on gastrin release.

Caption: General experimental workflow for in vivo gastrin release studies.

Conclusion

The collective evidence from in vivo and in vitro studies indicates that Enprostil is a potent inhibitor of gastrin release. This effect is mediated, at least in part, by a direct inhibitory action on antral G-cells via a Gi-protein coupled pathway. An indirect mechanism involving the stimulation of somatostatin release may also contribute to its overall effect. The ability of Enprostil to suppress gastrin secretion, in addition to its well-documented effects on gastric acid secretion and mucosal protection, underscores its therapeutic potential in acid-related gastrointestinal disorders. Further research in preclinical in vivo models is warranted to fully delineate the relative contributions of the direct and indirect inhibitory pathways and to explore the long-term consequences of Enprostil-mediated gastrin suppression.

References

- 1. Effects of prostaglandins on gastrin release from canine antral mucosal cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enprostil, a synthetic prostaglandin E2 analogue, inhibits meal-stimulated gastric acid secretion and gastrin release in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enprostil. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Enprostil: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil is a synthetic prostaglandin E2 analogue recognized for its potent gastric antisecretory and cytoprotective properties. This technical guide provides an in-depth analysis of its molecular structure, physicochemical characteristics, and pharmacological actions. The document outlines the compound's interaction with the prostaglandin EP3 receptor and the subsequent intracellular signaling cascades. Furthermore, it furnishes detailed experimental methodologies for the analysis of Enprostil and for assessing its biological activity, serving as a vital resource for researchers in pharmacology and medicinal chemistry.

Molecular Structure and Identification

Enprostil is a complex molecule with a stereochemically rich structure that is crucial for its biological activity.

Chemical Structure

-

IUPAC Name: methyl 7-[(1S,2S,3S)-3-hydroxy-2-[(3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hepta-4,5-dienoate[1]

-

Chemical Formula: C₂₃H₂₈O₆[2]

-

Molecular Weight: 400.47 g/mol [2]

-

CAS Registry Number: 73121-56-9[1]

-

Stereochemistry: Enprostil is a racemic mixture.[3] It possesses four defined stereocenters and one E/Z center.

Structural Features

Enprostil's structure is characterized by a cyclopentanone ring, two hydroxyl groups, a phenoxy group, and a methyl ester. The presence of an allene group in the heptadienoic acid side chain is a notable feature.

Physicochemical Properties

The chemical and physical properties of Enprostil are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Unit |

| Physical State | White to off-white waxy solid | - |

| Melting Point | Softens at 30, liquid at 46 | °C |

| Solubility | Very slightly soluble in water. Soluble in alcohol, propylene glycol, propylene carbonate. | - |

| pKa (strongest acidic) | 13.99 | - |

| LogP | 1.27 | - |

| Topological Polar Surface Area (TPSA) | 93.06 | Ų |

| Hydrogen Bond Donor Count | 2 | - |

| Hydrogen Bond Acceptor Count | 6 | - |

| Rotatable Bond Count | 11 | - |

| UV max (in methanol) | 220, 265, 271, 277 | nm |

Pharmacological Properties and Mechanism of Action

Enprostil is a selective agonist for the prostaglandin E2 receptor subtype 3 (EP3). This selectivity confers a more targeted range of actions compared to the natural ligand, prostaglandin E2, which activates all four EP receptor subtypes. The primary therapeutic application of Enprostil is in the treatment of peptic ulcers due to its dual mechanism of action: inhibition of gastric acid secretion and mucosal protection.

Inhibition of Gastric Acid Secretion

Activation of the EP3 receptor on gastric parietal cells by Enprostil initiates a signaling cascade that leads to the inhibition of gastric acid secretion. This is a key mechanism for its anti-ulcer effect.

Cytoprotection

Enprostil also exhibits cytoprotective effects by stimulating the secretion of gastric mucus and bicarbonate, which form a protective barrier against the acidic environment of the stomach.

Signaling Pathways

The binding of Enprostil to the EP3 receptor triggers a cascade of intracellular events mediated by G-proteins. The EP3 receptor is known to couple to multiple G-proteins, leading to diverse downstream effects.

Gαi-Mediated Pathway

The predominant signaling pathway activated by Enprostil involves the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels ultimately leads to a decrease in the activity of the proton pump (H+/K+ ATPase) in parietal cells, thereby reducing gastric acid secretion.

Other Potential Signaling Pathways

The EP3 receptor can also couple to other G-proteins, such as Gs and G13, and activate other signaling pathways, including the phospholipase C (PLC) and extracellular signal-regulated kinase (ERK) pathways. The full extent of Enprostil's engagement of these alternative pathways is an area of ongoing research.

References

- 1. Opposing effects of prostaglandin E2 receptors EP3 and EP4 on mouse and human β-cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP3 Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Enprostil and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil is a synthetic prostaglandin E2 (PGE2) analogue developed for the treatment of peptic ulcers. Its discovery marked a significant advancement in the development of cytoprotective agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Enprostil and its derivatives. It includes detailed experimental protocols for key assays, quantitative data on its efficacy and receptor interactions, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Development

Enprostil was developed by Syntex as a more stable and selective analogue of the naturally occurring prostaglandin E2[1]. Prostaglandins were known to have potent effects on gastric acid secretion and mucosal protection, but their therapeutic use was limited by their rapid metabolism and broad spectrum of biological activities[2]. The development of Enprostil focused on creating a molecule with a longer duration of action and a more specific profile for the gastrointestinal tract.

Mechanism of Action

Enprostil exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on its selective agonism of the prostaglandin E2 receptor subtype 3 (EP3)[2].

-

Inhibition of Gastric Acid Secretion: Enprostil is a potent inhibitor of both basal and stimulated gastric acid secretion[3][4]. By binding to EP3 receptors on parietal cells, it inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately downregulates the activity of the H+/K+-ATPase proton pump, the final step in acid secretion.

-

Gastric Mucosal Protection: Enprostil enhances the natural defense mechanisms of the gastric mucosa. It stimulates the secretion of both mucus and bicarbonate, which form a protective layer that shields the stomach lining from the damaging effects of gastric acid and pepsin.

-

Increased Mucosal Blood Flow: The maintenance of a healthy gastric mucosa is dependent on adequate blood flow. Enprostil has been shown to increase mucosal blood flow, which likely contributes to its cytoprotective and ulcer-healing properties.

Signaling Pathway of Enprostil at the EP3 Receptor

Caption: Enprostil's signaling pathway via the EP3 receptor.

Synthesis of Enprostil

The total synthesis of prostaglandins is a complex challenge in organic chemistry. The most renowned approach, developed by E.J. Corey, utilizes a key intermediate known as the Corey lactone. The synthesis of Enprostil, a 4,5-didehydro prostaglandin, involves a convergent approach, building upon the foundational principles of prostaglandin synthesis. A key step in the synthesis of Enprostil is a two-component coupling process involving a specific enone intermediate.

While a detailed, step-by-step protocol for the industrial synthesis of Enprostil is not publicly available, a plausible synthetic route based on established prostaglandin synthesis methodologies is outlined below.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of Enprostil.

Key Synthetic Steps and Methodologies

1. Synthesis of the Corey Lactone: The Corey lactone is a versatile bicyclic intermediate that contains the stereochemical information necessary for the cyclopentane core of the prostaglandin. Its synthesis can be achieved through various routes, often involving a Diels-Alder reaction followed by a series of stereocontrolled transformations.

2. Introduction of the α-Chain: The α-chain is typically introduced via a Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate ylide (derived from the α-chain precursor) with an aldehyde functional group on the cyclopentane core, which is revealed after manipulation of the Corey lactone. The HWE reaction is known for its high E-selectivity, which is crucial for the desired stereochemistry of the final product.

3. Introduction of the ω-Chain: The ω-chain, which in the case of Enprostil contains the phenoxy group, is typically introduced via a conjugate addition of an organocuprate reagent to an enone intermediate. This reaction allows for the stereospecific formation of the carbon-carbon bond at the desired position on the cyclopentane ring.

4. Final Modifications: The final steps of the synthesis would involve deprotection of any protecting groups used during the synthesis and purification of the final product.

Synthesis of Enprostil Derivatives

The synthesis of Enprostil derivatives would likely follow a similar synthetic strategy, with modifications to the starting materials for the α- and ω-chains to introduce different functional groups. Structure-activity relationship (SAR) studies on Enprostil derivatives could lead to the discovery of new compounds with improved potency, selectivity, or pharmacokinetic properties. However, specific information on the synthesis and biological activity of Enprostil derivatives is limited in the publicly available literature.

Quantitative Data

Table 1: Effect of Enprostil on Gastric Acid and Gastrin Secretion

| Parameter | Treatment | Dose | Route | % Inhibition/Decrease (compared to placebo) | Reference |

| Meal-Stimulated Gastric Acid Secretion | Enprostil | 35 µg | Intragastric | 58% | |

| Meal-Stimulated Gastric Acid Secretion | Enprostil | 70 µg | Intragastric | 82% | |

| Meal-Stimulated Gastric Acid Secretion | Enprostil | 35 µg | Intraduodenal | 67% | |

| Meal-Stimulated Gastric Acid Secretion | Enprostil | 70 µg | Intraduodenal | 91% | |

| 24-hour Intragastric Acidity | Enprostil | 35 µg bd | Oral | 38% | |

| 24-hour Intragastric Acidity | Enprostil | 70 µg nocte | Oral | 33% | |

| Post-prandial Plasma Gastrin | Enprostil | 8.75 µg | Oral | 29% | |

| Post-prandial Plasma Gastrin | Enprostil | 17.5 µg | Oral | - | |

| Post-prandial Plasma Gastrin | Enprostil | 35 µg | Oral | - | |

| Post-prandial Plasma Gastrin | Enprostil | 70 µg | Oral | 44% |

Table 2: Ulcer Healing Rates with Enprostil Treatment

| Ulcer Type | Treatment | Dose | Duration | Healing Rate | Reference |

| Duodenal Ulcer | Enprostil | 35 µg twice daily | 4 weeks | 65% | |

| Duodenal Ulcer | Enprostil | 70 µg twice daily | 4 weeks | 78% | |

| Duodenal Ulcer | Placebo | - | 4 weeks | 39% |

Table 3: Effect of Enprostil on Gastric and Duodenal Bicarbonate Secretion

| Secretion Type | Treatment | Dose | Effect | Reference |

| Basal Gastric HCO3- Secretion (Human) | Enprostil | 70 µg oral | Increased from 1810 to 3190 µmol/hr | |

| Duodenal HCO3- Secretion (Rat) | Enprostil | 10 µg/ml in situ | Increased from 6.3 to 15.1 µmol/cm·hr |

Experimental Protocols

Protocol 1: EP3 Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of Enprostil for the EP3 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human EP3 receptor.

-

Radioligand: [3H]-PGE2.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Unlabeled Enprostil.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled Enprostil in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-PGE2 (at a concentration near its Kd), and 50 µL of the Enprostil dilution or vehicle (for total binding) or a saturating concentration of unlabeled PGE2 (for non-specific binding).

-

Add 50 µL of the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Enprostil concentration.

-

Determine the IC50 value (the concentration of Enprostil that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Measurement of Gastric Acid Secretion in Rats (Pylorus Ligation Method)

Objective: To quantify the inhibitory effect of Enprostil on gastric acid secretion.

Materials:

-

Male Wistar rats (200-250 g).

-

Enprostil.

-

Urethane (anesthetic).

-

Surgical instruments.

-

0.9% Saline.

-

0.1 N NaOH.

-

Phenolphthalein indicator.

-

pH meter.

Procedure:

-

Fast the rats for 24 hours with free access to water.

-

Anesthetize the rats with urethane.

-

Perform a midline laparotomy to expose the stomach.

-

Ligate the pylorus at the junction of the stomach and duodenum.

-

Administer Enprostil or vehicle (control) orally or subcutaneously.

-

Close the abdominal incision and allow the rats to recover for a set period (e.g., 4 hours).

-

Euthanize the rats and collect the gastric contents.

-

Centrifuge the gastric contents to remove any solid material.

-

Measure the volume of the gastric juice.

-

Titrate the acidity of the gastric juice with 0.1 N NaOH using phenolphthalein as an indicator to a pH of 7.0.

Data Analysis:

-

Calculate the total acid output (µEq/hour) = [Volume (mL) x Acidity (mEq/L)] / time (hours).

-

Compare the total acid output in the Enprostil-treated group to the control group to determine the percentage of inhibition.

Protocol 3: Quantification of Gastric Mucus Secretion (Alcian Blue Staining Method)

Objective: To measure the effect of Enprostil on gastric mucus production.

Materials:

-

Rat stomachs.

-

0.1% Alcian blue 8GX in 0.16 M sucrose solution, buffered with 0.05 M sodium acetate (pH 5.8).

-

0.5 M MgCl2.

-

Spectrophotometer.

Procedure:

-

Following treatment with Enprostil or vehicle, euthanize the rats and remove their stomachs.

-

Open the stomachs along the greater curvature and wash gently with saline.

-

Immerse the stomachs in the Alcian blue solution for 2 hours.

-

Wash the stomachs twice with 0.25 M sucrose solution to remove unbound dye.

-

Extract the dye bound to the gastric mucus by immersing the stomachs in 0.5 M MgCl2 solution for 2 hours with intermittent shaking.

-

Read the absorbance of the blue solution at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

-

Create a standard curve with known concentrations of Alcian blue to quantify the amount of dye, which corresponds to the amount of mucus.

Data Analysis:

-

Express the results as µg of Alcian blue per gram of stomach tissue.

-

Compare the amount of mucus in the Enprostil-treated group to the control group.

Conclusion

Enprostil is a well-characterized synthetic prostaglandin E2 analogue with potent anti-ulcer properties. Its mechanism of action, centered on EP3 receptor agonism, provides a clear rationale for its therapeutic effects. While the detailed industrial synthesis of Enprostil is proprietary, its synthesis is based on established and elegant strategies in prostaglandin chemistry. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of gastroenterology, medicinal chemistry, and drug development who are interested in the study of prostaglandins and their analogues. Further research into the synthesis and evaluation of Enprostil derivatives may lead to the development of novel therapeutic agents with enhanced properties.

References

- 1. Treatment of duodenal ulcer with enprostil, a synthetic prostaglandin E2 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Enprostil? [synapse.patsnap.com]